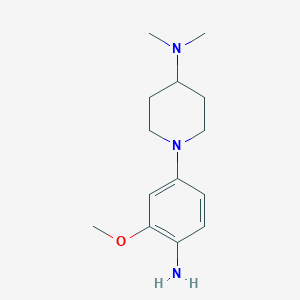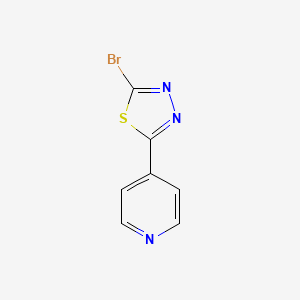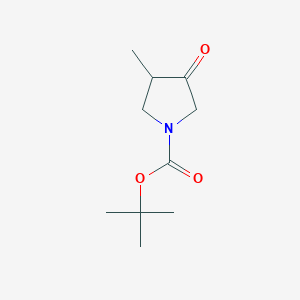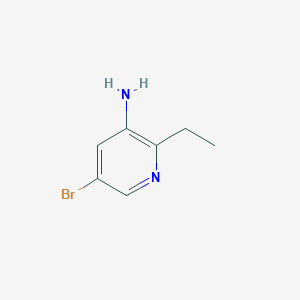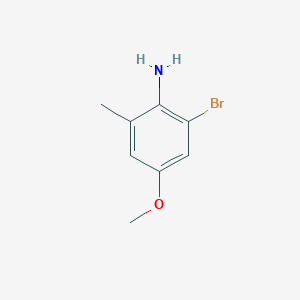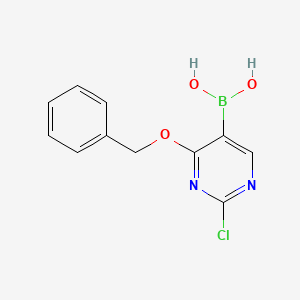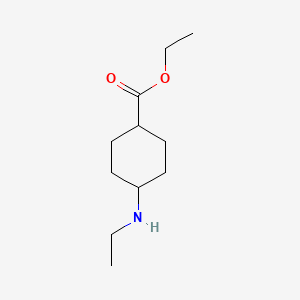
6-Methyl-1,4-oxazepane
Descripción general
Descripción
6-Methyl-1,4-oxazepane, also known as 6MOX, is a heterocyclic organic compound that belongs to the oxazepane family. It is a cyclic amine containing a seven-membered ring made up of one oxygen and one nitrogen. The molecular formula is C6H13NO and the molecular weight is 115.17 .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives has been a subject of interest in recent years . A versatile and chemoselective intramolecular oxa-Michael reaction of α,β-unsaturated ester tethered on a prebuilt stereodefined β-lactam ring has been developed for the synthesis of a bicyclic scaffold of 1,4-oxazepane . Another method involves the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring with one oxygen and one nitrogen atom. The presence of the methyl group at the 6th position differentiates it from other oxazepanes .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 163.5±23.0 °C and a predicted density of 0.877±0.06 g/cm3 . Its pKa is predicted to be 10.04±0.40 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis with Anhydro-β-D-hexopyranoses : 1,4-oxazepanes like 6-methyl-1,4-oxazepane are synthesized using 1,6-anhydro-β-D-hexopyranoses. This process involves several steps, including intramolecular cyclization and N-methylation, to produce quaternary ammonium salts (Trtek et al., 2004).
- N-Propargylamines Route : N-Propargylamines, versatile building blocks in organic synthesis, are used to synthesize 1,4-oxazepane cores. This method is noted for its high atom economy and shorter synthetic routes (Vessally et al., 2016).
- Lipase Catalyzed Lactamization : In synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, lipase-catalyzed regioselective lactamization is a key step. This method uses rotating flow cell technology for simplifying enzyme workup and recycling (Aurell et al., 2014).
Chemical Transformations and Rearrangements
- Ireland–Claisen Rearrangement : The Ireland–Claisen rearrangement of 6-methylene-1,4-oxazepan-2-one-derived boron enolates is used to create synthetically useful compounds. Computational and experimental studies have explored the stereochemical outcomes of this transformation (Smits et al., 2015).
- Stereoselective Synthesis : There's a strategy for the stereoselective synthesis of substituted 1,4-oxazepane derivatives. This method studies the effects of substituents on the yield and selectivity of the intramolecular reductive etherification reaction (Gharpure & Prasad, 2013).
- Selenocyclization Reactions : Selenocyclofunctionalization of chiral 2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives is employed to prepare enantiopure 1,4-oxazepane derivatives. This method achieves high yields and diastereoselection (Nieto et al., 2015).
Potential Biological Activities
- Anticonvulsant Evaluation : 6-amino-1,4-oxazepane-3,5-dione derivatives are synthesized and evaluated for anticonvulsant activities. These novel compounds demonstrated moderate anticonvulsant activities in various tests (Sharma et al., 2008).
- Dopamine D4 Receptor Ligands : Morpholine and 1,4-oxazepane derivatives are synthesized as selective ligands for the dopamine D4 receptor. These ligands could be potential antipsychotics without extrapyramidal side effects. The study includes a 3D-QSAR analysis for understanding the chemical structure-biological activity relationship (Audouze et al., 2004).
Mecanismo De Acción
Target of Action
This compound belongs to the oxazepane family, which is known to be present in various biologically relevant compounds . .
Biochemical Pathways
Oxazepanes are known to be involved in various biological processes, suggesting that 6-Methyl-1,4-oxazepane could potentially affect multiple pathways
Propiedades
IUPAC Name |
6-methyl-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-4-7-2-3-8-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHXKPISQYRSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)

![Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1527628.png)
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
